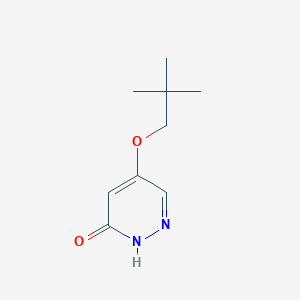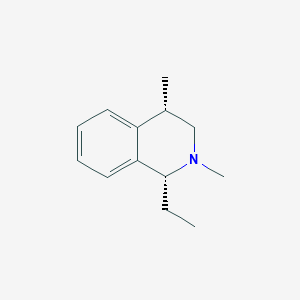
2-Ethyl-5-fluoro-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methoxy group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-bromo-3-fluoroanisole, followed by a series of reactions to introduce the ethyl group and the aldehyde functionality . Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate . This method is advantageous due to its efficiency and the ability to use strong nucleophilic organometallic reagents.
Chemical Reactions Analysis
2-Ethyl-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.
Scientific Research Applications
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is used in various scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It is a valuable intermediate in the development of new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to specific targets by forming strong hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxybenzaldehyde: This compound lacks the ethyl group, which can affect its reactivity and applications.
4-Fluoro-3-methoxybenzaldehyde:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has a hydroxyl group instead of a fluorine atom, making it more hydrophilic and altering its reactivity.
The presence of the ethyl group and the specific positioning of the fluorine and methoxy groups in this compound contribute to its unique chemical properties and applications.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-7-5-10(13-2)9(11)4-8(7)6-12/h4-6H,3H2,1-2H3 |
InChI Key |
NYRZYVOMCMBAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)


![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)





